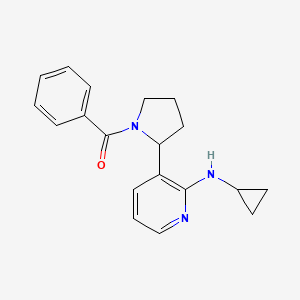

(2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Description

The compound (2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a structurally complex molecule featuring:

- A pyrrolidine ring linked to a pyridine moiety substituted with a cyclopropylamino group at the 2-position.

- A phenylmethanone group attached to the pyrrolidine nitrogen.

Such features are often associated with enhanced binding to biological targets, such as neurotransmitter receptors or enzymes .

Properties

Molecular Formula |

C19H21N3O |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

[2-[2-(cyclopropylamino)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C19H21N3O/c23-19(14-6-2-1-3-7-14)22-13-5-9-17(22)16-8-4-12-20-18(16)21-15-10-11-15/h1-4,6-8,12,15,17H,5,9-11,13H2,(H,20,21) |

InChI Key |

MBJICXWYZGCLNK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=C(N=CC=C3)NC4CC4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of (2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Cyclopropylamino Group: This step involves the reaction of cyclopropylamine with a suitable precursor to form the cyclopropylamino group.

Attachment to Pyridine Ring: The cyclopropylamino group is then attached to a pyridine ring through a nucleophilic substitution reaction.

Formation of Pyrrolidine Ring: The pyridine derivative is further reacted with a pyrrolidine precursor to form the pyrrolidine ring.

Attachment of Phenylmethanone Group: Finally, the phenylmethanone group is introduced through a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

(2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using water and acid or base catalysts.

Scientific Research Applications

(2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is best understood through comparison with analogous compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Bioactivity: Cyclopropylamino group (target compound): Introduces steric bulk and metabolic stability compared to smaller alkyl groups (e.g., methyl in ). Cyclopropane’s ring strain may also influence binding kinetics . Amino groups (): Increase polarity and hydrogen-bonding capacity, which may improve target specificity but reduce blood-brain barrier penetration.

Structural Flexibility vs. Rigidity: The pyrrolidine ring in all compounds provides conformational flexibility, aiding in target accommodation.

Pharmacological Predictions: The target compound’s cyclopropylamino-pyridine-pyrrolidine scaffold is structurally distinct from ethylthio () or bromo () analogs.

Synthetic Complexity: The cyclopropylamino group requires specialized synthesis steps, such as cyclopropanation reactions or coupling with cyclopropylamine, which are more complex than methyl or bromo substitutions () .

Research Findings and Implications

- Receptor Binding: Molecular docking studies on similar pyrrolidine-pyridine hybrids () suggest high affinity for 5-HT₂A serotonin receptors, a trait shared with psychedelic compounds. The cyclopropylamino group may fine-tune this interaction .

- Toxicity Profile: Halogenated analogs () show higher cytotoxicity in vitro, whereas amino-substituted derivatives () exhibit lower toxicity but reduced bioavailability .

Biological Activity

The compound (2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone , with the molecular formula C19H21N3O, is a synthetic organic molecule characterized by a complex structure that includes a cyclopropylamino group, a pyridine ring, a pyrrolidine moiety, and a phenyl group linked through a ketone. This unique arrangement suggests potential for diverse biological activities and applications in medicinal chemistry.

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O |

| Molecular Weight | 307.4 g/mol |

| IUPAC Name | [2-[2-(cyclopropylamino)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone |

| InChI Key | MBJICXWYZGCLNK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=C(N=CC=C3)NC4CC4 |

The biological activity of (2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, triggering various biochemical pathways that could lead to therapeutic effects.

Research Findings

- Enzyme Interaction : Preliminary studies indicate that this compound may interact with various kinases, potentially influencing signaling pathways involved in cell proliferation and survival.

- Pharmacological Evaluation : In vitro assays have demonstrated that derivatives of this compound exhibit significant activity against cancer cell lines, indicating potential anti-cancer properties. For example, structural analogs have shown IC50 values in the low micromolar range against breast cancer cells, suggesting effective cytotoxicity.

- Case Studies : A study evaluating the structure-activity relationship (SAR) of similar compounds revealed that modifications to the cyclopropyl group significantly affect potency and selectivity against specific cancer types.

Comparative Analysis

In comparison to other related compounds, (2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone shows distinct advantages in terms of selectivity and potency:

| Compound | IC50 (µM) | Target |

|---|---|---|

| (2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone | 12.49 | Breast Cancer (MCF7) |

| Analog A | 21.80 | Normal Fibroblast (NIH3T3) |

| Analog B | 43.40 | Breast Cancer (MCF7) |

Applications in Medicine

The compound is being explored for its potential therapeutic applications in various fields:

- Cancer Treatment : Ongoing research focuses on its ability to inhibit tumor growth through targeted action on cancer cell pathways.

- Neurological Disorders : Given its structural similarity to known psychoactive compounds, there is interest in evaluating its effects on neurological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.